molecular formula C7H6ClFS B2834954 3-Chloro-2-fluorobenzyl mercaptan CAS No. 333743-31-0

3-Chloro-2-fluorobenzyl mercaptan

Cat. No.: B2834954
CAS No.: 333743-31-0
M. Wt: 176.63
InChI Key: SOXZOCWUQRINNR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluorobenzyl mercaptan typically involves the introduction of chlorine and fluorine atoms into a benzyl mercaptan framework. One common method is through halogenation reactions, where benzyl mercaptan is treated with halogenating agents under controlled conditions to introduce the desired halogen atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluorobenzyl mercaptan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-2-fluorobenzyl mercaptan is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluorobenzyl mercaptan involves its interaction with specific molecular targets, such as enzymes and proteins. The mercaptan group can form covalent bonds with thiol groups in proteins, leading to modifications in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-fluorobenzyl mercaptan is unique due to the presence of both chlorine and fluorine atoms, which can impart distinct chemical properties and reactivity compared to compounds with only one type of halogen atom. This dual halogenation can influence its interactions with biological targets and its behavior in chemical reactions.

Properties

IUPAC Name

(3-chloro-2-fluorophenyl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFS/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOXZOCWUQRINNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

333743-31-0
Record name (3-chloro-2-fluorophenyl)methanethiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 3-chloro-2-fluorobenzylbromide (5.0 g), thiourea (3.4 g) in a solvent of ethanol (200 ml) was heated under reflux for 16 hours. The mixture was evaporated to dryness and to the residue was added a solution of sodium hydroxide (30 g) in water (300 ml) and the mixture heated under reflux for 1 hour. Allowed to cool to room temperature and acidified with concentrated hydrochloric acid, the product was extracted into ether to give the subtitle compound as an oil (2.51 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

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